![molecular formula C19H22N2 B2411431 2-benzyl-1-pentyl-1H-benzo[d]imidazole CAS No. 105977-11-5](/img/structure/B2411431.png)
2-benzyl-1-pentyl-1H-benzo[d]imidazole
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Overview
Description
2-benzyl-1-pentyl-1H-benzo[d]imidazole is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various applications, including medicinal chemistry, material science, and environmental science.
Scientific Research Applications
Synthesis and Catalytic Applications
One of the primary research applications of compounds related to 2-benzyl-1-pentyl-1H-benzo[d]imidazole involves their synthesis for use as amino acid mimetics and in catalysis. For example, trisubstituted imidazoles, which share a structural motif with this compound, have been prepared via palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes. This method facilitates access to optically active amino acid mimetics featuring a C-terminal imidazole, highlighting the compound's potential in peptide synthesis and drug design (Zaman, Kitamura, & Abell, 2005).
Catalytic Design and Synthesis
The design of novel ionic liquids incorporating imidazole frameworks, such as 1,3-disulfonic acid imidazolium hydrogen sulfate, demonstrates another application. These substances efficiently catalyze the synthesis of tetrasubstituted imidazoles under solvent-free conditions, showcasing the role of this compound analogs in promoting sustainable and efficient chemical synthesis (Zolfigol et al., 2013).
Antimicrobial Activity
Compounds structurally related to this compound have been explored for their antimicrobial properties. Novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and their derivatives have shown promising antibacterial and antifungal activities, comparable to standard drugs like Streptomycin and Fluconazole. This suggests the potential of such compounds in developing new antimicrobial agents (Reddy & Reddy, 2010).
Sensor Design and Environmental Applications
Another significant application area includes the development of chemosensors based on benzimidazole platforms for metal ion detection. For instance, compounds derived from benzimidazole have been synthesized to function as ratiometric fluorescent sensors for Al3+ ions, indicating their utility in environmental monitoring and the detection of metal ions in various contexts (Jeyanthi, Iniya, Krishnaveni, & Chellappa, 2013).
Future Directions
The future directions for research on “2-benzyl-1-pentyl-1H-benzo[d]imidazole” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Benzimidazole derivatives are of interest in the development of new drugs due to their broad range of chemical and biological properties .
Mechanism of Action
Target of Action
Benzimidazoles, a class of compounds to which 2-benzyl-1-pentylbenzimidazole belongs, are known to interact with various enzymes involved in a wide range of therapeutic uses . The specific targets for 2-benzyl-1-pentylbenzimidazole would require further investigation.
Mode of Action
Benzimidazoles are known to interact with their targets through various mechanisms
Biochemical Pathways
Benzimidazoles are known to inhibit various enzymes involved in a wide range of therapeutic uses . The specific pathways affected by 2-benzyl-1-pentylbenzimidazole would require further investigation.
Pharmacokinetics
Benzimidazoles are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazoles are known to have various pharmacological properties extensively explored in a wide range of therapeutic uses
Action Environment
Benzimidazoles are known for their excellent properties, like increased stability, which could be influenced by environmental factors .
properties
IUPAC Name |
2-benzyl-1-pentylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-2-3-9-14-21-18-13-8-7-12-17(18)20-19(21)15-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNSTXRZUKQJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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